Cas no 132877-28-2 (6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride)
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride
- 5-(trifluoromethoxy)-1H-benzimidazol-2-amine hydrochloride
- 6-(trifluoromethoxy)-1H-benzimidazol-2-amine,hydrochloride
- 1H-benzim<wbr>
- LogP
- 5-Trifluoromethoxy-1H-benzoimidazol-2-ylamine hydrochloride
- SCHEMBL9765811
- DTXSID50563175
- 6-(Trifluoromethoxy)-1H-benzimidazol-2-aminehydrochloride
- 5-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride
- CS-0444613
- 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine hydrochloride
- C8H7ClF3N3O
- 6-(trifluoromethoxy)-1H-benzimidazol-2-amine;hydrochloride
- 5-Trifluoromethoxy-2-benzimidazolamine hydrochloride
- DB-359221
- 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrochloride
- SB32849
- 6-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrochloride
- 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine--hydrogen chloride (1/1)
- 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-aminehydrochloride
- 132877-28-2
-
- MDL: MFCD18432526
- Inchi: 1S/C8H6F3N3O.ClH/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H
- InChI Key: TWEHBGNCIKLRSW-UHFFFAOYSA-N
- SMILES: Cl.FC(OC1C=CC2=C(C=1)NC(N)=N2)(F)F
Computed Properties
- Exact Mass: 252.01528
- Monoisotopic Mass: 253.0229740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.9Ų
Experimental Properties
- PSA: 61.03
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069005105-1g |
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride |
132877-28-2 | 95% | 1g |
$692.28 | 2022-04-03 | |
| Chemenu | CM152666-1g |
5-Trifluoromethoxy-1H-benzoimidazol-2-ylamine hydrochloride |
132877-28-2 | 95% | 1g |
$745 | 2021-06-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0029S-1g |
5-Trifluoromethoxy-1H-benzoimidazol-2-ylamine hydrochloride |
132877-28-2 | 97% | 1g |
5919.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0029S-5g |
5-Trifluoromethoxy-1H-benzoimidazol-2-ylamine hydrochloride |
132877-28-2 | 97% | 5g |
23490.77CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0029S-500mg |
5-Trifluoromethoxy-1H-benzoimidazol-2-ylamine hydrochloride |
132877-28-2 | 97% | 500mg |
3383.69CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0029S-250mg |
5-Trifluoromethoxy-1H-benzoimidazol-2-ylamine hydrochloride |
132877-28-2 | 97% | 250mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0029S-100mg |
5-Trifluoromethoxy-1H-benzoimidazol-2-ylamine hydrochloride |
132877-28-2 | 97% | 100mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0029S-50mg |
5-Trifluoromethoxy-1H-benzoimidazol-2-ylamine hydrochloride |
132877-28-2 | 97% | 50mg |
1161.82CNY | 2021-05-07 | |
| Chemenu | CM152666-1g |
5-Trifluoromethoxy-1H-benzoimidazol-2-ylamine hydrochloride |
132877-28-2 | 95% | 1g |
$552 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1124112-100mg |
5-Trifluoromethoxy-1H-benzoimidazol-2-ylamine hydrochloride |
132877-28-2 | 95% | 100mg |
$215 | 2024-07-28 |
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride Suppliers
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Additional information on 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride
Introduction to 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride (CAS No. 132877-28-2)
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride, identified by its CAS number 132877-28-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzo[d]imidazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a trifluoromethoxy group and an amine moiety in its molecular framework endows it with unique chemical and pharmacological properties, making it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride consists of a benzene ring fused with an imidazole ring, with the trifluoromethoxy substituent attached to the benzene ring and an amine group positioned at the 2-position of the imidazole ring. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and drug formulation processes. This compound has been extensively studied for its potential applications in the treatment of various diseases, particularly those involving inflammation, immune modulation, and cancer.
Recent advancements in pharmaceutical research have highlighted the significance of benzo[d]imidazole derivatives in developing novel therapeutic agents. The trifluoromethoxy group, in particular, has been shown to enhance the metabolic stability and binding affinity of small molecules to their target proteins. This feature makes 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride a valuable scaffold for designing drugs with improved pharmacokinetic profiles. Several studies have demonstrated its efficacy in preclinical models, where it exhibited promising anti-inflammatory and immunomodulatory effects.
In the context of oncology research, 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride has been investigated for its potential role in inhibiting the growth of cancer cells. The trifluoromethoxy group is known to modulate enzyme activity and receptor binding, which are critical mechanisms in cancer cell proliferation and survival. Preliminary studies have shown that this compound can interfere with key signaling pathways involved in tumor growth, such as the MAPK and PI3K/Akt pathways. These findings suggest that 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride may serve as a lead compound for developing targeted therapies against various types of cancer.
The synthesis of 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethoxy group typically involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent formation of the imidazole ring is achieved through condensation reactions between appropriate precursors. Finally, the conversion to the hydrochloride salt is performed to enhance solubility and stability. Advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to optimize these reactions and improve scalability.
The pharmacological properties of 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride have been further explored through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in inflammatory responses. These interactions are believed to contribute to its anti-inflammatory effects observed in preclinical models. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been utilized to characterize its molecular structure and confirm its identity.
One of the most compelling aspects of 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride is its potential for drug repurposing. Given its demonstrated biological activity, this compound could be evaluated for therapeutic applications beyond its initial discovery. For instance, it may offer new insights into treating autoimmune diseases by modulating immune cell function. Furthermore, its ability to interfere with cancer cell signaling pathways suggests that it could be repurposed as an adjunct therapy alongside existing chemotherapeutic agents.
The future direction of research on 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride includes optimizing its pharmacokinetic properties through structural modifications and exploring new synthetic routes to improve yield and cost-effectiveness. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and ultimately bring new treatments to patients suffering from various diseases.
In conclusion, 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride (CAS No. 132877-28-2) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical structure, combined with promising preclinical results, positions it as a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.
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